
1-Bromo-4-(1,3-dibromopropyl)benzene
Overview
Description
1-Bromo-4-(1,3-dibromopropyl)benzene is a halogenated organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a bromine atom at the para position and a 1,3-dibromopropyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,3-dibromopropyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivativesThe reaction conditions typically involve the use of bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,3-dibromopropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atoms in the 1,3-dibromopropyl group can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form debrominated derivatives
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine (Br2) with a Lewis acid catalyst (FeBr3).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or amines in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Alcohols, amines, or other substituted propylbenzenes.
Oxidation: Brominated phenols.
Reduction: Debrominated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(1,3-dibromopropyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
1,4-Dibromobenzene: Contains two bromine atoms on the benzene ring but lacks the 1,3-dibromopropyl group.
1-Bromo-4-bromobenzene: Similar structure but with only two bromine atoms on the benzene ring.
p-Phenylene dibromide: Another name for 1,4-dibromobenzene.
Uniqueness: 1-Bromo-4-(1,3-dibromopropyl)benzene is unique due to the presence of both a bromine atom on the benzene ring and a 1,3-dibromopropyl group. This dual substitution pattern imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-4-(1,3-dibromopropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUVONQPRIFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743202 | |
| Record name | 1-Bromo-4-(1,3-dibromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58873-51-1 | |
| Record name | 1-Bromo-4-(1,3-dibromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)
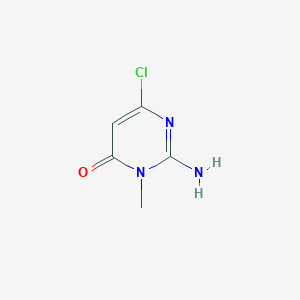

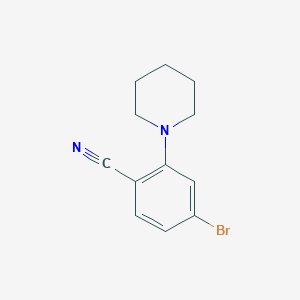
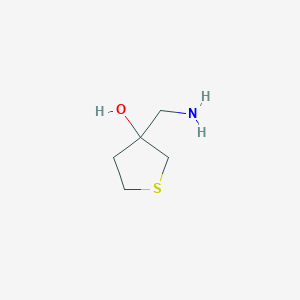
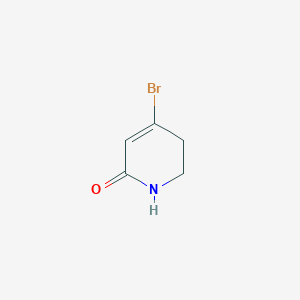
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)
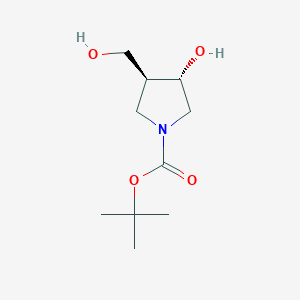


![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)


